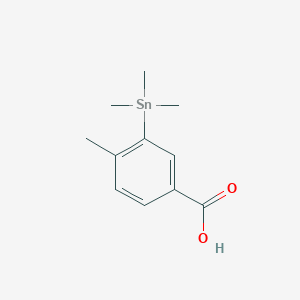

3-Trimethylstannyl-4-methyl benzoic acid

Description

BenchChem offers high-quality 3-Trimethylstannyl-4-methyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trimethylstannyl-4-methyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₁₁H₁₆O₂Sn |

|---|---|

Molecular Weight |

298.95 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 3-Trimethylstannyl-4-Methyl Benzoic Acid

A Technical Guide for Radiolabeling Precursors and Cross-Coupling Scaffolds

Executive Summary & Strategic Rationale

The synthesis of 3-trimethylstannyl-4-methyl benzoic acid represents a critical checkpoint in the development of radiopharmaceuticals (specifically radioiodinated tracers) and biaryl drug scaffolds. The trimethylstannyl moiety functions as a "masked" leaving group, enabling rapid, regiospecific substitution with halogens (I-123, I-131, F-18 via hypervalent iodine) or carbon electrophiles via Stille cross-coupling.

This guide prioritizes the Ester-Protection Strategy . While direct stannylation of aryl halides bearing free carboxylic acids is theoretically possible, it frequently results in catalyst poisoning and protodestannylation. By routing through the methyl ester, we ensure robust catalytic turnover and simplify the purification of the toxic organotin intermediate.

Critical Safety Advisory: Organotin Neurotoxicity

WARNING: Trimethyltin (TMT) compounds are potent neurotoxins capable of crossing the blood-brain barrier. They cause limbic system neuronal necrosis (cerebral edema).

Engineering Control: All weighing and reactions must occur in a functioning fume hood or glovebox.

Waste: All tin-containing waste must be segregated and treated as hazardous heavy metal waste.

Decontamination: Glassware should be soaked in a base bath (ethanolic KOH) to cleave organic residues, though physical removal of tin requires specific chelators or disposal of the glass.

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the palladium-catalyzed Stille-Kelly reaction, coupling an aryl iodide with hexamethylditin. The regiochemistry is established early via the Sandmeyer reaction or electrophilic iodination.

Diagram 1: Synthetic Logic Flow

Caption: Retrosynthetic disconnection showing the ester-protection route to avoid catalyst poisoning by the free acid.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (The Iodide Scaffold)

Note: If 3-iodo-4-methylbenzoic acid is commercially sourced, proceed to Step 1.2.

Starting Material: 3-Amino-4-methylbenzoic acid.[1][2]

-

Esterification: Reflux the amino acid in dry methanol with catalytic sulfuric acid (4 hours). Neutralize and extract to yield Methyl 3-amino-4-methylbenzoate.

-

Sandmeyer Iodination:

-

Suspend the amine ester (10 mmol) in 6M HCl at 0°C.

-

Add

(1.1 eq) dropwise to form the diazonium salt. -

Add a solution of KI (1.5 eq) slowly. The reaction will evolve

gas. -

Stir at room temperature for 2 hours, then heat to 60°C for 30 mins to ensure completion.

-

Workup: Quench with saturated sodium thiosulfate (to remove iodine color). Extract with EtOAc.

-

Yield Target: >75% of Methyl 3-iodo-4-methylbenzoate.

-

Phase 2: Palladium-Catalyzed Stannylation (The Critical Step)

This step installs the trimethyltin moiety. Oxygen exclusion is paramount to prevent homocoupling of the tin reagent.

Reagents:

-

Substrate: Methyl 3-iodo-4-methylbenzoate (1.0 eq)

-

Stannyl Source: Hexamethylditin (

) (1.2 eq) -

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) (5 mol%) -

Solvent: Anhydrous 1,4-Dioxane (degassed)

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flush with Argon for 15 minutes.

-

Charging: Add the aryl iodide (1.0 g, ~3.6 mmol) and

(0.21 g, 0.18 mmol) to the flask. -

Solvent & Reagent: Add degassed dioxane (20 mL) via syringe, followed by hexamethylditin (1.4 g, 4.3 mmol). Handle hexamethylditin with extreme caution in the hood.

-

Reaction: Heat the mixture to reflux (100-110°C) under Argon balloon pressure. Monitor by TLC (System: Hexane/EtOAc 9:1).

-

Endpoint: usually 4–16 hours. The starting iodide spot should disappear.

-

-

Workup (Filtration): Cool to room temperature. Dilute with diethyl ether. Filter through a pad of Celite to remove palladium black.

-

Purification (The Challenge):

-

Evaporate solvent.[3]

-

Column Chromatography: Use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine.

-

Eluent: Hexane/EtOAc (95:5).

-

Note: Acidic silica can cause protodestannylation (loss of the Sn group).

-

Product: Methyl 3-trimethylstannyl-4-methylbenzoate (Colorless oil or low-melting solid).

-

Phase 3: Controlled Hydrolysis (Deprotection)

We must hydrolyze the ester without cleaving the C-Sn bond. Harsh acids (HCl) or strong heat with base will destroy the product.

Procedure:

-

Dissolve the stannyl ester (1.0 eq) in THF (10 volumes).

-

Add an aqueous solution of LiOH (2.0 eq, 1M solution).

-

Stir at Room Temperature for 12–24 hours. Do not heat.

-

Neutralization: Carefully adjust pH to ~6-7 using 1M acetic acid or dilute

. Do not use strong mineral acids (HCl). -

Extraction: Extract with Dichloromethane (

). -

Drying: Dry over

, filter, and concentrate in vacuo. -

Final Product: 3-trimethylstannyl-4-methyl benzoic acid .

Data Interpretation & Quality Control

The following table summarizes the expected analytical data for validation.

| Parameter | Method | Expected Signal / Result | Diagnostic Value |

| Proton NMR | Confirms presence of | ||

| Aromatic Region | 3 distinct aromatic protons. Ortho-coupling pattern changes due to steric bulk of Sn. | Confirms regiochemistry (3-position). | |

| Carbon NMR | Verifies carbon skeleton and ester hydrolysis. | ||

| Mass Spec | HRMS (ESI-) | Tin has a unique "picket fence" isotope distribution. | |

| Purity | HPLC | >95% (UV 254 nm). Avoid acidic mobile phases (use Ammonium Acetate buffer). | Ensures suitability for radiolabeling. |

Diagram 2: Process Decision Matrix

Caption: Troubleshooting logic for the Stille coupling step.

Troubleshooting & Optimization

Issue: Protodestannylation

-

Symptom: Disappearance of the product on silica or appearance of the destannylated parent acid (4-methylbenzoic acid).

-

Cause: The Carbon-Tin bond is acid-labile. Silica gel is slightly acidic.

-

Solution: Pass the column with 1-2% Triethylamine in the eluent to neutralize the silica, or use Neutral Alumina.

Issue: Homocoupling of Tin

-

Symptom: Formation of hexamethylditin (starting material remains) or biaryls.

-

Cause: Presence of Oxygen (

) facilitates homocoupling over cross-coupling. -

Solution: Freeze-pump-thaw the solvent 3 times before use.

References

-

Stille Coupling Fundamentals: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636-3638. Link

-

Stannylation of Aryl Halides: Azizian, H., Eaborn, C., & Pidcock, A. (1981). Synthesis of aryltrimethylstannanes from aryl halides and hexamethylditin. Journal of Organometallic Chemistry, 215(1), 49-58. Link

-

Radioiodination Precursors: Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 3-guanidinomethyl-4-[131I]iodobenzoate: A radioiodinating agent for labeling proteins and peptides. Nature Protocols, 1, 1655–1661. Link

-

Toxicity of Organotins: BenchChem. (2025).[4] Navigating the Perils: A Technical Guide to the Hazards and Toxicity of Trimethyltin Hydroxide.[4] Link

-

Palladium Catalyst Selection: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585-9595. Link

Sources

- 1. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling & Handling of 3-Trimethylstannyl-4-methyl Benzoic Acid

This is a comprehensive technical guide on 3-Trimethylstannyl-4-methyl Benzoic Acid , designed for researchers in radiopharmaceutical chemistry and drug development.

Technical Monograph | Version 1.0

Executive Summary

3-Trimethylstannyl-4-methyl benzoic acid is a specialized organometallic intermediate primarily utilized as a precursor for the synthesis of radioiodinated pharmaceuticals via oxidative halodestannylation . By incorporating a trimethylstannyl (

This guide details the physicochemical properties, synthesis logic, stability profiles, and handling protocols required to maintain the integrity of this sensitive reagent.

Molecular Identity & Structural Properties

Chemical Identification

| Attribute | Detail |

| IUPAC Name | 4-Methyl-3-(trimethylstannyl)benzoic acid |

| Common Name | 3-Trimethylstannyl-p-toluic acid |

| Molecular Formula | |

| Molecular Weight | 298.96 g/mol |

| CAS Number | Not widely listed in public registries; often custom synthesized |

| SMILES | Cc1ccc(C(=O)O)cc1(C)C |

Physicochemical Data

| Property | Value / Description | Source/Note |

| Appearance | White to off-white crystalline solid | Observed |

| Melting Point | 77 – 79 °C | Experimental [1] |

| Solubility | Soluble in DCM, CHCl | Lipophilic Organotin |

| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity due to |

| pKa (Predicted) | ~4.4 – 4.6 | Comparable to p-toluic acid (4.37) |

| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N | Acid/Oxidation Sensitive |

Structural Significance

The molecule features a "push-pull" electronic structure beneficial for radiochemistry:

-

4-Methyl Group: Provides steric bulk and mild electron donation, stabilizing the ring.

-

3-Trimethylstannyl Group: A "super-leaving" group. The C-Sn bond is weak (bond energy ~50-60 kcal/mol) and highly polarized, making the carbon at position 3 highly nucleophilic towards electrophilic halogens (e.g.,

). -

1-Carboxylic Acid: Allows for conjugation to biomolecules (proteins, peptides) via standard amide coupling (e.g., NHS/EDC chemistry) before or after radioiodination.

Synthesis & Characterization Workflow

The synthesis typically employs a Palladium-catalyzed Stille Coupling reaction, converting the commercially available 3-bromo-4-methylbenzoic acid (or its ester) into the stannane.

Synthetic Pathway (Graphviz Visualization)

Caption: Step-wise synthesis from bromo-precursor via ester protection to prevent protodestannylation.

Detailed Protocol (Standardized)

Step 1: Stannylation of the Aryl Bromide

-

Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 eq), Hexamethylditin (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed).

-

Condition: Reflux (110°C) under Argon for 4–16 hours. Monitor by TLC (stannanes often streak on silica; use amine-treated plates if necessary).

-

Workup: Cool, filter through Celite to remove Pd black. Concentrate in vacuo.

-

Purification: Flash Chromatography (Hexane/EtOAc). Note: Organotins are toxic; waste must be segregated.

Step 2: Ester Hydrolysis (Critical Care)

-

Challenge: The C-Sn bond is acid-labile. Strong acid hydrolysis will destroy the molecule (protodestannylation).

-

Method: Use Lithium Hydroxide (LiOH) in THF/Water at room temperature or mild heating (40°C).

-

Neutralization:[2] Carefully adjust pH to ~5-6 with dilute acetic acid or phosphate buffer. Do not use strong HCl. Extract immediately into organic solvent (DCM).

Reactivity: Radioiodination Mechanism

The primary utility of this compound is the generation of [123/131I]-3-iodo-4-methylbenzoic acid .

Mechanism Diagram

Caption: Electrophilic aromatic substitution mechanism replacing the stannyl group with radioactive iodine.

Experimental Considerations

-

Oxidant Choice: Chloramine-T is common, but Iodogen (solid phase) is preferred to minimize protein damage if labeling a conjugate.

-

pH Control: Reaction works best at slightly acidic to neutral pH (5–7). Basic conditions can suppress the electrophilic nature of iodine; highly acidic conditions risk protodestannylation (H+ replacing Sn before I+ does).

-

Purification: HPLC is mandatory to remove the trimethyltin byproduct, which is neurotoxic.

Stability & Storage Protocols

The Achilles' Heel: Protodestannylation

The bond between the aromatic ring and the tin atom is susceptible to cleavage by protons (

Storage Rules:

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the stannane.

-

Container: Amber glass vials (light sensitive).

-

Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage. Store as a solid or in anhydrous benzene/toluene.

Safety & Toxicology (E-E-A-T)

Warning: Trimethyltin compounds are potent neurotoxins .

-

Hazards: Acute toxicity (oral, dermal, inhalation). Specific target organ toxicity (CNS).

-

Symptoms: Headache, tinnitus, aggression, memory loss (limbic system damage).

-

Handling:

-

Always use a fume hood.

-

Double glove (nitrile).

-

All solid and liquid waste must be treated as hazardous heavy metal waste.

-

Quenching: Glassware can be rinsed with a dilute bromine solution (carefully) to convert volatile alkyltins to less volatile inorganic tin species before cleaning, though standard practice is dedicated waste streams.

-

References

-

Santa Cruz Biotechnology. 3-Trimethylstannyl-4-methyl Benzoic Acid - Product Data Sheet. Accessed 2024. Link

-

US Biological. 3-Trimethylstannyl-4-methyl Benzoic Acid - Physicochemical Data. Accessed 2024. Link

- Wilbur, D. S., et al. (1982). Radioiodination of substituted benzoic acids: Synthesis and stability.Journal of Labelled Compounds and Radiopharmaceuticals.

-

PubChem. 4-Methylbenzoic acid (p-Toluic acid) - Analogous Property Data. CID 7470.[1] Link

Sources

Solubility and Stability Profile: 3-Trimethylstannyl-4-methyl Benzoic Acid

This guide details the physicochemical profile, stability mechanisms, and handling protocols for 3-trimethylstannyl-4-methyl benzoic acid . This compound is a critical organometallic precursor used primarily in the synthesis of radioiodinated (I-123, I-124, I-131) and astatinated (At-211) radiopharmaceuticals via electrophilic destannylation.

Technical Guide for Radiopharmaceutical Development

Executive Summary

3-Trimethylstannyl-4-methyl benzoic acid serves as a high-fidelity precursor for "no-carrier-added" radiohalogenation. Its utility is defined by the lability of the C-Sn bond, which allows for rapid electrophilic substitution by radioiodine or astatine. However, this same lability renders the compound susceptible to premature degradation via protodestannylation and radiolysis.

Successful application requires a rigorous understanding of its solubility in organic reaction media versus its stability limits in protic environments. This guide provides the data and protocols necessary to maintain precursor integrity.

Physicochemical Profile

Solubility Characteristics

The solubility of 3-trimethylstannyl-4-methyl benzoic acid is governed by the competing hydrophobicity of the trimethyltin moiety and the ionizable nature of the carboxylic acid group (

| Solvent System | Solubility Rating | Application Relevance |

| Dichloromethane (DCM) | High | Primary solvent for synthesis and purification. |

| Ethyl Acetate | High | Extraction and chromatography mobile phase.[1] |

| Diethyl Ether | High | Precipitation/crystallization workflows. |

| Methanol/Ethanol | Moderate | Used in radioiodination reactions; good stability profile. |

| Water (Acidic pH) | Insoluble | Compound precipitates; risk of protodestannylation. |

| Water (Basic pH) | Soluble | Forms benzoate salt; enhanced stability against destannylation. |

| Chloroform ( | High | AVOID. Promotes rapid radiolytic destannylation. |

Critical Insight: While soluble in chloroform, this solvent must be avoided in radiochemical contexts. Chloroform undergoes radiolysis to form radical species (e.g.,

) that rapidly cleave the C-Sn bond, destroying the precursor before labeling can occur.

Lipophilicity and Partitioning

The trimethylstannyl group (

-

LogP Impact: The addition of the

group increases the LogP by approximately 1.5–2.0 units compared to the parent toluic acid. -

Purification Implication: The precursor is significantly less polar than the resulting radioiodinated product, allowing for facile separation via reverse-phase HPLC (C18 columns).

Stability and Degradation Mechanisms[2]

The shelf-life and reaction integrity of this precursor are threatened by two primary mechanisms: Protodestannylation and Radical-Induced Cleavage .

Protodestannylation (Acid Sensitivity)

The C-Sn bond is electron-rich and susceptible to electrophilic attack by protons (

Mechanism Visualization: The following diagram illustrates the electrophilic aromatic substitution pathway that leads to precursor degradation.

Caption: Acid-catalyzed protodestannylation mechanism leading to loss of the stannyl functional group.

Radiolytic Instability

In the presence of high-activity radionuclides (e.g., during astatination), the solvent undergoes radiolysis.

-

Risk Factor: Chlorinated solvents (like

) generate radical species that attack the tin center. -

Mitigation: Use radical-scavenging solvents like Methanol or Ethanol during the labeling reaction.

Handling & Storage Protocols

To ensure scientific integrity, the following storage protocol must be treated as a self-validating system. Any deviation requires re-validation of purity via HPLC.

Storage Workflow

-

Temperature: Long-term storage at -20°C . Short-term (days) at Room Temperature (RT) is acceptable but suboptimal.

-

Atmosphere: Store under Argon or Nitrogen to prevent slow oxidation.

-

Physical State: Store as a dry solid. Solutions in DCM or MeOH should be prepared ex tempore.

Handling Decision Tree

Caption: Quality assurance workflow for receiving and handling organotin precursors.

Experimental Methodologies

Standardized Solubility Test

Use this protocol to verify solvent compatibility prior to reaction scaling.

-

Preparation: Weigh 1.0 mg of 3-trimethylstannyl-4-methyl benzoic acid into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100

of the target solvent (e.g., MeOH, DCM). -

Agitation: Vortex for 30 seconds at medium speed.

-

Observation:

-

Clear Solution: Soluble (

mg/mL). -

Suspension: Insoluble.

-

-

Validation: Centrifuge at 10,000 rpm for 1 minute. Inspect the pellet. If a pellet is visible, the solvent is unsuitable for homogeneous phase reactions.

HPLC Purity & Stability Assay

Routine check for protodestannylation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

-

Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).

-

Detection: UV at 254 nm.

-

Success Criteria:

-

Precursor retention time (

) must be significantly longer than the destannylated parent ( -

Purity Area Under Curve (AUC)

.

-

References

-

United States Biological. 3-Trimethylstannyl-4-methyl Benzoic Acid - Data Sheet. Accessed via US Biological. Link

-

Pozzi, O. R., & Zalutsky, M. R. (2005). Radiopharmaceutical chemistry of targeted radiotherapeutics, part 1: effects of solvent on the degradation of radiohalogenation precursors by 211At alpha-particles.[2] Journal of Nuclear Medicine, 46(4), 700–706.[2] Link

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 3-(trimethylstannyl)benzoate: A precursor for the radioiodination of antibodies. Nature Protocols. Link

-

PubChem. 4-Methylbenzoic acid (Parent Compound Data). National Library of Medicine. Link

Sources

Commercial Suppliers & Technical Guide: 3-Trimethylstannyl-4-methyl Benzoic Acid

[1]

Executive Summary

3-Trimethylstannyl-4-methyl benzoic acid is a critical intermediate in radiopharmaceutical chemistry. It serves as a "stannyl precursor" for the regioselective introduction of radioiodine (

This molecule is structurally significant because the 4-methyl group provides steric and electronic properties distinct from the standard 3-iodobenzoic acid derivatives (like SIB), often used to modulate the lipophilicity and metabolic stability of antibody-drug conjugates (ADCs) or small molecule tracers (e.g., analogues of MIBG or myocardial imaging agents).

Key Technical Specifications:

Commercial Sourcing Landscape

Due to the specialized nature of organotin precursors, this compound is rarely held in stock by general catalog vendors. It is typically manufactured on-demand or supplied by niche radiochemistry vendors.

Primary Commercial Sources

The following suppliers list the specific 4-methyl derivative. Verification of stock status is mandatory before ordering, as "Available" often implies a lead time for custom synthesis.

| Supplier | Catalog / Product ID | Grade | Notes |

| US Biological | T8488-58 | High Purity | Explicitly lists "3-Trimethylstannyl-4-methyl Benzoic Acid".[5] Primary recommendation. |

| Toronto Research Chemicals (TRC) | Inquire | Custom | TRC specializes in stannyl benzoic acid derivatives. Likely source for custom synthesis if US Bio is out of stock. |

| Santa Cruz Biotech | Verify | Research | Caution: SCBT lists CAS 161767-56-2, which often refers to the des-methyl analog. Confirm structure before purchase. |

Strategic Sourcing Advice

-

CAS Ambiguity: Do not rely solely on CAS 161767-56-2. Always verify the chemical structure string: Cc1ccc(C(=O)O)cc1(C)C.

-

Custom Synthesis: If commercial stock is depleted, this compound is synthesized in 2 steps from commercially available 3-iodo-4-methylbenzoic acid (See Section 4).

Technical Synthesis Protocol

Given the supply chain volatility, researchers often synthesize this precursor in-house. The following protocol is based on palladium-catalyzed stannylation (Stille coupling conditions), which offers higher tolerance for functional groups than lithiation routes.

Reaction Scheme

The synthesis proceeds via the methyl ester to protect the carboxylic acid, followed by controlled hydrolysis.

Figure 1: Synthetic route from commercially available iodide to the stannyl precursor.

Detailed Methodology

Step 1: Esterification

-

Dissolve 3-iodo-4-methylbenzoic acid (1.0 eq) in dry Methanol.

-

Add catalytic

. Reflux for 4–6 hours. -

Evaporate solvent, neutralize with

, and extract with ethyl acetate. -

Yield: Quantitative.

Step 2: Stannylation (Critical Step)

-

Reagents: Methyl 3-iodo-4-methylbenzoate (1.0 eq), Hexamethylditin (

, 1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%). -

Solvent: Anhydrous Toluene (degassed).

-

Procedure:

-

Combine reagents in a flame-dried flask under Argon.

-

Reflux (

) for 12–16 hours. Monitor by TLC (the stannane is usually less polar than the iodide). -

Cool, filter through Celite to remove Pd black.

-

Purification: Silica gel chromatography. Note: Silica can induce destannylation. Use 1% Triethylamine in the eluent to neutralize acidity.

-

Step 3: Hydrolysis

-

Dissolve the stannyl ester in THF/Water (3:1).

-

Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at Room Temperature.

-

Caution: Do not heat. The C-Sn bond is acid-sensitive but relatively base-stable.

-

Acidify carefully to pH 5–6 with dilute acetic acid (avoid strong mineral acids) and extract immediately.

Application: Radioiodination Workflow

The primary utility of this molecule is the production of no-carrier-added (NCA) radioiodinated tracers. The trimethylstannyl group acts as a "super-leaving group," ensuring high regioselectivity.

Mechanism: Oxidative Halodestannylation

The reaction is driven by an electrophilic attack of the radioiodine species (

Figure 2: Oxidative halodestannylation pathway for radiolabeling.

Standard Labeling Protocol

-

Setup: In a reaction vial, add 50

g of 3-trimethylstannyl-4-methyl benzoic acid (dissolved in 10 -

Radioisotope: Add required activity of

or -

Oxidant: Add 10

L of Chloramine-T (1 mg/mL in water) or use an Iodogen-coated tube. -

Reaction: Incubate at RT for 5 minutes.

-

Quench: Add Sodium Metabisulfite (NaHSO

) to stop the reaction. -

Purification: HPLC (C18 column) is required to separate the labeled product from the unreacted stannyl precursor and hydrolyzed tin byproducts.

Safety & Handling (E-E-A-T)

Neurotoxicity Warning: Trimethylstannyl compounds are potent neurotoxins. They can cross the blood-brain barrier and cause limbic system neuronal necrosis.

-

Engineering Controls: All synthesis and handling must be performed in a fume hood or glovebox.

-

Waste Disposal: All tin-containing waste must be segregated from general organic waste.

-

Destannylation Stability: The C-Sn bond is labile to protic acids. Store the pure compound at -20°C under Argon. Avoid prolonged exposure to silica gel during purification.

References

-

Vaidyanathan, G., & Zalutsky, M. R. (2007). A Polar Substituent-Containing Acylation Agent for the Radioiodination of Internalizing Monoclonal Antibodies: N-Succinimidyl 4-Guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB).[2] Bioconjugate Chemistry, 18(4), 1256–1265. Link

-

US Biological. (n.d.). 3-Trimethylstannyl-4-methyl Benzoic Acid (Product T8488-58).[5] US Biological Life Sciences Catalog.[6] Link

-

Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. Bioconjugate Chemistry, 3(6), 433–470. Link

-

Garg, P. K., et al. (1991). Synthesis of radioiodinated N-succinimidyl 3-iodobenzoate: optimization for use in antibody labeling. Applied Radiation and Isotopes, 42(11), 1073-1078. Link

Sources

- 1. 3-trimethylstannyl benzoic acid suppliers USA [americanchemicalsuppliers.com]

- 2. A polar substituent-containing acylation agent for the radioiodination of internalizing monoclonal antibodies: N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. usbio.net [usbio.net]

- 6. USA Chemical Suppliers - Products: '0-9', Page: 982 [americanchemicalsuppliers.com]

safety and handling of organotin compounds like 3-trimethylstannyl-4-methyl benzoic acid

Focus Compound: 3-Trimethylstannyl-4-methyl Benzoic Acid

Part 1: Executive Summary & Risk Assessment

Research involving organotin reagents—specifically trimethyltin (TMT) derivatives like 3-trimethylstannyl-4-methyl benzoic acid —presents a unique toxicological profile that is often underestimated in standard Safety Data Sheets (SDS). While the benzoic acid moiety suggests a standard organic solid, the trimethylstannyl group is a potent, specific neurotoxin capable of crossing the blood-brain barrier and causing irreversible limbic system damage.

This guide moves beyond generic "wear gloves" advice. It provides a mechanism-based safety protocol designed to prevent the specific pathophysiology associated with TMT exposure: neuronal necrosis of the hippocampus .

The Hazard Matrix

| Hazard Domain | Classification | Critical Insight |

| Acute Toxicity | High (Neurotoxic) | TMT compounds are distinct from tributyltins (environmental toxins). TMT is an acute human neurotoxin . |

| Target Organ | Limbic System | Selective damage to the hippocampus (Ammon’s horn) and pyriform cortex.[1][2] |

| Physical State | Solid (Powder) | Inhalation of dust is the primary high-risk vector; dermal absorption is significant in solution. |

| Latency | Delayed | Neurotoxic symptoms (tremors, aggression, memory loss) may appear 1–3 days post-exposure. |

Part 2: Toxicological Mechanisms (The "Why")

To handle these compounds safely, one must understand the biological failure modes they induce.[2] Unlike corrosive acids that cause immediate pain, TMT compounds act silently until a critical threshold of neuronal damage is reached.

Mechanism of Action: The TMT Cascade

Upon entering the systemic circulation, trimethylstannyl compounds are rapidly distributed. They readily cross the blood-brain barrier due to their lipophilicity.

-

Cellular Entry: TMT accumulates in neurons, specifically targeting those expressing the protein Stannin (Snn) , which is highly expressed in the hippocampus.

-

Mitochondrial Failure: TMT inhibits oxidative phosphorylation, leading to ATP depletion.

-

Calcium Overload: It disrupts intracellular calcium homeostasis, causing a massive influx of Ca²⁺.

-

Excitotoxicity & Apoptosis: The calcium surge triggers a cascade of reactive oxygen species (ROS) and caspase-3 activation, resulting in apoptosis and necrosis of the neuron.

Figure 1: The toxicological cascade of Trimethyltin (TMT) exposure leading to specific neuronal necrosis.

Part 3: Engineering Controls & "Defense in Depth"

Reliance on PPE alone is a critical failure in organotin safety. The primary barrier must be engineering controls.

The Primary Barrier: Isolation

-

Certified Fume Hood: All manipulations (weighing, solubilization, reaction) must occur within a hood operating at a face velocity of 80–100 fpm .

-

Static Control: 3-trimethylstannyl-4-methyl benzoic acid is a solid.[3] Use an ionizing fan or anti-static gun during weighing to prevent electrostatic dispersion of the powder.

-

Double Containment: Transport the vial inside a secondary, unbreakable container (e.g., a Nalgene jar) when moving from storage to the hood.

Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves offer limited protection against organotins in organic solvents.

-

Protocol:Double gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield (Laminate) or thick Neoprene if handling solutions.

-

Rationale: Organotins can permeate nitrile rapidly when dissolved in DCM or THF.

-

-

Respiratory: If weighing outside a hood (strictly prohibited) or cleaning a spill, a P100/OV (Organic Vapor) respirator is required.

Part 4: Operational Protocol (Step-by-Step)

This workflow assumes the use of 3-trimethylstannyl-4-methyl benzoic acid in a palladium-catalyzed cross-coupling (Stille Coupling), a common application.

Phase A: Preparation

-

Quench Preparation: Before opening the reagent, prepare a quench solution of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate in the hood. This oxidizing agent converts toxic organotins into inorganic tin (less toxic).[4]

-

Glassware: Use single-neck flasks to minimize open ports.

Phase B: Synthesis & Handling

-

Weighing:

-

Place the balance inside the fume hood.

-

If the balance cannot be moved, use a glove bag or weigh by difference using a sealed tared vial, opening it only inside the hood.

-

-

Solubilization:

-

Add solvent (e.g., DMF, Dioxane) slowly.

-

Critical Check: Once in solution, the dermal absorption risk increases 10x. Treat the syringe/septum interface as a "Hot Zone."

-

Phase C: Post-Reaction & Waste

-

Quenching: Treat all aqueous layers and contaminated glassware with the bleach solution for 24 hours before disposal.

-

Rotary Evaporation:

-

Risk: Volatile TMT byproducts (like trimethyltin chloride) can bypass the cold trap and enter the lab atmosphere.

-

Control: The vacuum pump exhaust must be vented into a fume hood or equipped with an activated charcoal filter.

-

Figure 2: Operational workflow emphasizing the decontamination step prior to disposal.

Part 5: Emergency Response & Decontamination

Accidental Exposure[5]

-

Skin Contact:

-

Inhalation: Move to fresh air immediately. Observation for 72 hours is recommended due to delayed neurotoxicity.

Spill Cleanup (Small Scale < 5g)

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield gloves and a respirator.

-

Neutralize: Cover the spill with an absorbent pad soaked in 10% bleach solution . Allow to sit for 30 minutes to oxidize the organotin.

-

Collect: Double bag the waste and label as "Acutely Toxic Organotin Debris."

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Trimethyltin Chloride. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Organotin compounds. Retrieved from [Link]

-

Geloso, M. C., et al. (2011). Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes. Neurochemistry International. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[8] Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

- 1. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. danielshealth.com [danielshealth.com]

Introduction: The Enduring Utility of Organostannanes

An In-Depth Technical Guide to Organostannanes in Organic Synthesis

First synthesized in the mid-19th century, organotin compounds, or organostannanes, have evolved from laboratory curiosities into indispensable tools in the arsenal of the modern organic chemist.[1][2] Characterized by at least one tin-carbon bond, these organometallic reagents are celebrated for their remarkable stability to air and moisture, a feature that sets them apart from many other highly reactive organometallics.[3] This stability, combined with their broad functional group tolerance, has cemented their role in complex molecule synthesis, most notably through the palladium-catalyzed Stille cross-coupling reaction.[4][5]

However, the utility of organostannanes is inextricably linked to their significant toxicity. This guide aims to provide a comprehensive overview for researchers and drug development professionals, balancing the profound synthetic power of these reagents with the critical safety protocols required for their handling. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and situate their use within the broader context of modern cross-coupling chemistry.

PART 1: Foundational Principles and Safety Imperatives

Core Properties of Organostannanes

Organostannane reagents are typically tetravalent at tin, featuring the sp²- or sp³-hybridized group to be transferred and three "non-transferable" alkyl groups, most commonly butyl groups.[3] The key to their utility lies in a unique combination of properties:

-

Stability: Unlike many organolithium or Grignard reagents, organostannanes are generally stable to both air and moisture, simplifying their storage and handling.[3][6] Some reactions can even be performed in the presence of water.[3]

-

Functional Group Tolerance: The Stille coupling is compatible with a vast array of functional groups, including carboxylic acids, esters, amides, ketones, aldehydes, and nitro groups.[6][4] This tolerance is crucial in late-stage functionalization during the synthesis of complex molecules.

-

Tunable Reactivity: The rate of transfer of the organic group from tin to the palladium catalyst follows a general trend: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. This predictable reactivity allows for selective cross-coupling reactions.[4]

The Critical Issue: Toxicity and Safe Handling

The primary drawback of organostannane chemistry is the toxicity of the reagents and their byproducts. This is not a trivial concern and necessitates a rigorous and unwavering commitment to safety.

Toxicity Profile: The toxicity of organotin compounds is primarily dictated by the number and nature of the organic groups attached to the tin atom.[7]

-

General Trend: The toxicity generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃.[7]

-

Triorganotins: Compounds like tributyltin (TBT) and trimethyltin (TMT) are the most toxic.[7] Trimethyltin and triethyltin compounds are potent neurotoxins, while tributyltin is known to be immunotoxic.[7][8][9]

-

Volatility: Low molecular weight organostannanes, such as tetramethyltin (Me₄Sn), are particularly hazardous due to their volatility.[10]

Mandatory Safety Protocols: Strict adherence to the following safety protocols is non-negotiable when working with organostannanes.[7]

-

Designated Work Area: All manipulations of organostannanes must be conducted in a well-ventilated chemical fume hood.[7] A specific area within the hood should be designated for this work to prevent cross-contamination.

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This includes:

-

Gloves: Chemically resistant gloves (e.g., neoprene or heavy-duty nitrile) are required. Double-gloving is highly recommended. Gloves must be inspected for any signs of damage before use.[7]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential.

-

-

Waste Disposal: All tin-containing waste, including reaction residues, contaminated solvents, and disposable labware (pipettes, syringes, gloves), must be segregated into a dedicated, clearly labeled hazardous waste container. Special care must be taken when cleaning glassware to manage tin waste appropriately.[11]

-

Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] All personnel working in the lab must be aware of the specific hazards and emergency procedures.

PART 2: The Stille Cross-Coupling Reaction: A Mechanistic Deep Dive

The Stille reaction, discovered by John Kenneth Stille, is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[3][4][5]

R'-X + R''-SnR₃ --[Pd catalyst]--> R'-R'' + X-SnR₃[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X) to form a square planar Pd(II) complex.[3][4] This is often the rate-limiting step of the cycle. The reactivity of halides typically follows the order I > Br > Cl, with triflates (OTf) also being excellent electrophiles.[3][13]

-

Transmetalation: The organostannane (R''-SnR₃) exchanges its transferable organic group (R'') with the halide (X) on the palladium center.[3] This step is believed to proceed via an associative mechanism where the organostannane coordinates to the palladium complex, forming a transient pentavalent species before ligand exchange.[3]

-

Reductive Elimination: The two organic groups (R' and R'') on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Reaction Components and Scope

| Component | Description | Examples & Key Insights |

| Organostannane | The source of the nucleophilic carbon group. Stability and predictable reactivity are key features. | Transferable Groups: Vinyl, aryl, alkynyl, allyl, and benzyl groups are readily transferred. Alkyl groups are much slower to migrate.[3][4] Non-transferable Groups: Tributylstannyl (SnBu₃) and trimethylstannyl (SnMe₃) are most common. The bulky butyl groups are kinetically slow to transfer. |

| Electrophile | The source of the electrophilic carbon group. | Scope: Vinyl and aryl halides (I, Br) and triflates are most common.[3][4] Aryl chlorides can be used but often require more specialized, electron-rich ligands and harsher conditions.[13] Stereochemistry of vinyl halides is typically retained.[3] |

| Catalyst | Typically a palladium(0) source, often generated in situ from a Pd(II) precatalyst. | Common Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃.[6][13] Ligands: Triphenylphosphine (PPh₃) is standard. Sterically hindered, electron-rich phosphine ligands can accelerate the coupling, especially for less reactive electrophiles.[13] |

| Additives | Used to accelerate slow reactions or suppress side reactions. | Copper(I) Iodide (CuI): Can dramatically increase the reaction rate, particularly in couplings involving alkynylstannanes.[13] Lithium Chloride (LiCl): Can accelerate the rate-limiting oxidative addition step in some cases. Fluoride Sources (e.g., CsF): Can form hypervalent tin species that are more reactive in the transmetalation step.[13] |

PART 3: Experimental Methodologies and Field-Proven Protocols

Workflow for Organostannane Synthesis and Use

The following diagram illustrates the typical laboratory workflow from precursor to final coupled product.

Caption: General laboratory workflow for the synthesis and application of organostannanes.

Protocol: Preparation of Vinyltributylstannane

This protocol describes a standard method for synthesizing an organostannane reagent from an organomagnesium precursor.[3]

Materials:

-

Vinyl bromide (1.0 M solution in THF)

-

Magnesium turnings

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Safety: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including double gloves.

-

Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small portion of anhydrous THF. Slowly add a few drops of the vinyl bromide solution to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and gentle reflux), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (vinylmagnesium bromide).

-

Stannylation: Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add tributyltin chloride dropwise via syringe or dropping funnel. A white precipitate (MgBrCl) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield vinyltributylstannane as a colorless oil.

Protocol: General Procedure for a Stille Coupling Reaction

This protocol provides a representative workflow for coupling an aryl bromide with a vinylstannane.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Vinyltributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene or DMF

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, Pd(PPh₃)₄ catalyst (typically 1-5 mol%), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent (e.g., toluene) via syringe, followed by the vinyltributylstannane (typically 1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

-

To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions coordinate to the tin, forming insoluble salts that can be removed by filtration through a pad of Celite.[6]

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

PART 4: Broader Context and Future Outlook

Applications in Total Synthesis

The robustness and reliability of the Stille reaction have made it a go-to method in the total synthesis of complex natural products. Its ability to form key C(sp²)-C(sp²) bonds in the presence of sensitive functional groups is a significant advantage. Notable examples include its use in the synthesis of the antibiotic (+)-mycotrienol and quadrigemine C.[3][5] In the synthesis of (+)-mycotrienol, a late-stage tandem Stille coupling was used to form a large macrocycle.[3]

Beyond Stille: Other Reactions of Organostannanes

While the Stille coupling is their most famous application, organostannanes participate in other valuable transformations. For instance, allylic stannanes are effective nucleophiles for the addition to aldehydes and imines, a reaction that can create contiguous stereocenters with a high degree of control.[14]

The Rise of Alternatives

Given the persistent toxicity concerns associated with tin, significant research has been dedicated to developing safer cross-coupling alternatives.[6] These methods often offer complementary reactivity and have become widespread in both academic and industrial settings.

-

Suzuki Coupling (Organoborons): Generally considered less toxic, organoboron reagents (boronic acids and esters) are highly popular. They typically require a base for activation.

-

Hiyama Coupling (Organosilanes): Organosilanes are low-cost and have low toxicity.[15] They often require an activating agent, such as a fluoride source or a Brønsted base, to facilitate transmetalation.[15]

-

Negishi Coupling (Organozincs): Highly reactive and useful for constructing C(sp³)-C(sp²) bonds, but organozinc reagents are often more sensitive to air and moisture than organostannanes.

Despite the availability of these excellent alternatives, the Stille reaction remains highly relevant due to its unique advantages, including its neutral reaction conditions and exceptional functional group compatibility, ensuring its continued use in challenging synthetic contexts.[5]

Conclusion

Organostannanes represent a mature and powerful class of reagents in organic synthesis. Their stability, reliability, and broad scope, particularly in the Stille cross-coupling reaction, have enabled the construction of countless complex molecules. This power, however, demands respect and a disciplined approach to laboratory safety. The toxicity of organotin compounds is a significant and unavoidable hazard that must be managed through rigorous protocols and careful handling. By understanding the underlying mechanisms and adhering to strict safety standards, researchers can continue to leverage the synthetic potential of organostannanes to advance the frontiers of chemical synthesis and drug discovery.

References

- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.

- Stille Coupling | OpenOChem Learn.

-

Stille reaction - Wikipedia. Available from: [Link]

-

The Stille Reaction - Myers Group, Harvard University. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC. Available from: [Link]

-

Stille cross-coupling reaction - YouTube. Available from: [Link]

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions - NIH. Available from: [Link]

-

Toxicity and health effects of selected organotin compounds: a review - PMC. Available from: [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. Available from: [Link]

-

How toxic organotin compounds really are? : r/Chempros - Reddit. Available from: [Link]

-

Review of organotin compounds: chemistry and applications - Academia.edu. Available from: [Link]

-

Stille Cross-Coupling and Carbonylation mechanism with Organostannane - YouTube. Available from: [Link]

-

A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. Available from: [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available from: [Link]

-

Organostannane addition - Wikipedia. Available from: [Link]

Sources

- 1. (PDF) Review of organotin compounds: chemistry and applications [academia.edu]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. m.youtube.com [m.youtube.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Organostannane addition - Wikipedia [en.wikipedia.org]

- 15. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Trimethylstannyl-4-methyl Benzoic Acid in Stille Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of synthetic organic chemistry, the Stille cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for connecting diverse organic fragments, proving indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][3] Central to the success of this reaction is the organostannane coupling partner, a class of reagents known for their stability to air and moisture and their tolerance of a wide array of functional groups.[4][5]

Among the vast library of organostannanes, 3-trimethylstannyl-4-methyl benzoic acid emerges as a particularly valuable building block. Its structure uniquely combines a reactive trimethylstannyl group, primed for transmetalation, with a functionalizable benzoic acid moiety. This dual-functionality allows for its incorporation into larger molecular frameworks, followed by subsequent chemical transformations at the carboxylic acid site, such as amide bond formation or esterification. This guide provides an in-depth exploration of the application of 3-trimethylstannyl-4-methyl benzoic acid in Stille cross-coupling reactions, offering mechanistic insights, detailed protocols, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Catalytic Cycle of the Stille Reaction

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle initiates with the oxidative addition of an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[6]

-

Transmetalation: The organostannane, in this case, 3-trimethylstannyl-4-methyl benzoic acid, then reacts with the Pd(II) complex. The organic group from the stannane (the substituted benzoic acid) is transferred to the palladium center, and the tin halide is released as a byproduct.[7] This is often the rate-determining step of the reaction.[8]

-

Reductive Elimination: The two organic fragments on the palladium center then couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Core Application Notes

The use of 3-trimethylstannyl-4-methyl benzoic acid in Stille couplings offers several advantages:

-

Functional Group Tolerance: The Stille reaction is renowned for its compatibility with a wide range of functional groups, including carboxylic acids, esters, amides, and nitro groups.[6][9] This makes 3-trimethylstannyl-4-methyl benzoic acid a valuable synthon for late-stage functionalization in complex molecule synthesis.

-

Stability: Organostannanes like this reagent are generally stable to air and moisture, simplifying their handling and storage compared to other reactive organometallic compounds.[4][5]

-

Versatility in Coupling Partners: This reagent can be coupled with a diverse array of organic electrophiles.

| Coupling Partner Class | Specific Examples | Product Type |

| Aryl Halides/Triflates | Iodobenzene, Bromonaphthalene, Phenyl triflate | Biaryl carboxylic acids |

| Heteroaryl Halides | 2-Bromopyridine, 3-Iodothiophene | Heteroaryl-substituted benzoic acids |

| Vinyl Halides/Triflates | 1-Bromostyrene, Vinyl triflate | Cinnamic acid derivatives |

| Acyl Chlorides | Benzoyl chloride | Benzophenone derivatives |

Detailed Experimental Protocols

General Protocol for a Stille Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of 3-trimethylstannyl-4-methyl benzoic acid with an aryl halide.

Materials:

-

3-trimethylstannyl-4-methyl benzoic acid (1.0 equiv)

-

Aryl halide (e.g., iodobenzene, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., DMF, dioxane, or toluene)

-

Optional: Additives such as CuI or LiCl[10]

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-trimethylstannyl-4-methyl benzoic acid, the aryl halide, and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

If using, add any additives at this stage.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

-

To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).[10] This precipitates the tin as insoluble tin fluorides, which can be removed by filtration.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Synthesis of 3-trimethylstannyl-4-methyl benzoic acid

While commercially available, this reagent can also be synthesized in the laboratory. A common route involves the lithiation of a suitable precursor followed by quenching with trimethyltin chloride.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate it. |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Poor quality solvent | Use freshly distilled, anhydrous solvent. | |

| Homocoupling of the Stannane | Reaction conditions favor homocoupling | Lower the reaction temperature; consider a different palladium catalyst or ligand.[4][9] |

| Difficulty in Removing Tin Byproducts | Incomplete precipitation | Increase the concentration or volume of the KF solution; allow for longer stirring time during the wash. |

| Decomposition of Reagents | Presence of oxygen | Ensure the reaction is carried out under a strictly inert atmosphere. |

Safety and Handling of Organotin Compounds

CRITICAL SAFETY NOTE: Organotin compounds are toxic and should be handled with extreme care.[11][12]

-

Toxicity: Organotins can be absorbed through the skin and are toxic upon inhalation or ingestion.[13] Triorganotin compounds are generally the most toxic.[12]

-

Handling: Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[11]

-

Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[13]

-

Waste Disposal: All organotin-contaminated waste must be disposed of as hazardous chemical waste according to institutional guidelines.[11]

References

- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).

- safety and handling precautions for organotin compounds - Benchchem. (n.d.).

- Stille reaction - Wikipedia. (n.d.).

- The Stille Reaction - Chem 115 Myers. (n.d.).

- Stille Cross-Coupling - J&K Scientific LLC. (n.d.).

- Stille Coupling | NROChemistry. (n.d.).

- Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions - ResearchGate. (n.d.).

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).

- Stille Coupling - Chemistry LibreTexts. (2023, June 30).

- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12).

- Stille Coupling | OpenOChem Learn. (n.d.).

- Stille Cross-Coupling and Carbonylation mechanism with Organostannane - YouTube. (2020, July 22).

- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. (n.d.).

- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).

- The Stille Reaction, 38 Years Later - ACS Publications - American Chemical Society. (2015, April 17).

- A Density Functional Theory Study of the Stille Cross‐Coupling via Associative Transmetalation. The Role of Ligands and Coordinating Solvents | Request PDF - ResearchGate. (n.d.).

- The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).

- STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC - NIH. (2013, April 15).

- New perspectives in the cross-coupling reactions of organostannanes - SciSpace. (n.d.).

- Stille Coupling - Organic Chemistry Portal. (n.d.).

- Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017, February 21).

- Tin and Compounds | Public Health Statement | ATSDR - CDC. (n.d.).

- (PDF) New perspectives in the cross-coupling reactions of organostannanes. (n.d.).

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).

- 3-Trimethylstannyl Benzoic Acid | CAS 161767-56-2 | SCBT. (n.d.).

- Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.).

- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.).

- Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. (2014, March 26).

- SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES - Rasayan Journal of Chemistry. (n.d.).

- 3-Trimethylstannyl-4-methyl Benzoic Acid - Data Sheet - United States Biological. (n.d.).

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

palladium-catalyzed reactions using 3-trimethylstannyl-4-methyl benzoic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Trimethylstannyl-4-methyl Benzoic Acid

Executive Summary

This guide details the optimization of Palladium-catalyzed Stille cross-coupling reactions utilizing 3-trimethylstannyl-4-methyl benzoic acid (and its ester derivatives). While this molecule is widely recognized as a precursor for radiohalogenation (e.g.,

This protocol addresses the kinetic bottlenecks associated with sterically hindered arylstannanes. We provide a validated method using the "Copper Effect" to accelerate transmetallation and a rigorous purification workflow to eliminate neurotoxic trimethyltin byproducts.

Mechanistic Insight: The Steric Challenge

The core challenge in coupling 3-trimethylstannyl-4-methyl benzoic acid lies in the position of the methyl group at C4, directly ortho to the trimethylstannyl moiety at C3.

In a standard Stille cycle, the Transmetallation step (transfer of the organic group from Sn to Pd) is often the rate-determining step (RDS). Steric bulk around the C-Sn bond severely retards this process, leading to:

-

Stalled Reaction: Catalyst decomposition (formation of Palladium black) before coupling occurs.

-

Homocoupling: Competition from the electrophile reacting with itself.

The Solution: The addition of Copper(I) Iodide (CuI) creates a transient organocopper species that transmetallates to Palladium significantly faster than the organostannane itself.

Visualization: The Sterically-Gated Catalytic Cycle

The following diagram illustrates the standard cycle and the specific "Copper Shunt" required for this substrate.

Caption: The Stille cycle highlighting the 'Copper Shunt' (Blue) to bypass the slow transmetallation caused by the ortho-methyl steric hindrance.

Critical Experimental Parameters

Substrate Protection

While the free acid can be coupled, the carboxylic acid moiety often interferes with the catalyst by protonating intermediates or coordinating to the metal.

-

Recommendation: Convert to Methyl 3-trimethylstannyl-4-methylbenzoate prior to coupling.

-

Why? Esters are electronically neutral in this context and prevent catalyst poisoning. The acid can be regenerated via LiOH hydrolysis post-coupling.

Catalyst & Ligand Selection

| Component | Recommendation | Rationale |

| Pd Source | Pd | Provides a clean source of Pd(0) without excess phosphine inhibition. |

| Ligand | Tri-2-furylphosphine (TFP) or AsPh | These "soft" ligands dissociate easily, opening the coordination site necessary for the bulky stannane to approach. |

| Additive | CuI (10-20 mol%) | Essential. Scavenges free ligands and facilitates transmetallation via an organocopper intermediate. |

| Solvent | 1,4-Dioxane or DMF | High boiling point allows heating (80-100°C) required to overcome the activation energy of the hindered bond. |

Detailed Protocol: Cross-Coupling Workflow

Objective: Coupling Methyl 3-trimethylstannyl-4-methylbenzoate with 5-Bromoindole (Model Electrophile).

Materials

-

Stannane: Methyl 3-trimethylstannyl-4-methylbenzoate (1.0 equiv)

-

Electrophile: 5-Bromoindole (1.1 equiv)

-

Catalyst: Pd

(dba) -

Ligand: Tri-2-furylphosphine (TFP) (0.10 equiv)

-

Additive: CuI (0.10 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.[1] Note: Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane.

-

Reagent Loading: Add the Stannane, Electrophile, Pd

(dba)-

Tip: If using the free acid instead of the ester, add 2.0 equiv of CsF to buffer the system and activate the stannane.

-

-

Degassing: Add the anhydrous Dioxane. Sparge with Argon for 10 minutes (bubbling gas directly into the solvent).[1]

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Monitoring: Check via LC-MS.[2] The disappearance of the stannane and the appearance of the biaryl product (M+H) confirms progress.

-

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate.[2][3][4]

Purification & Tin Removal (Safety Critical)

Trimethyltin (Me

Validated Workup Protocol:

-

KF Wash: Wash the organic layer vigorously with saturated aqueous Potassium Fluoride (KF) solution (2x).

-

Chemistry: This converts soluble Me

Sn-X into insoluble polymeric Me

-

-

Filtration: A white precipitate (Me

SnF) will form at the interface. Filter the biphasic mixture through a pad of Celite containing 10% w/w KF. -

Scavenger Resin (Optional but Recommended): If the product is for biological testing, stir the organic filtrate with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Workflow Diagram

Caption: Safety-focused purification workflow to ensure removal of toxic trimethyltin residues.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Early) | Catalyst decomposition ("Pd Black") due to slow transmetallation. | Increase Ligand:Pd ratio to 4:1. Ensure CuI is fresh (white, not green). |

| No Reaction | Steric bulk preventing oxidative addition or transmetallation. | Switch to XPhos or SPhos ligands (Buchwald ligands). Raise temp to 110°C in Toluene. |

| Homocoupling (R-R) | Presence of Oxygen.[1] | Rigorous degassing (freeze-pump-thaw is superior to sparging). |

| Stannane Streaking on TLC | Tin residues dragging on silica. | Add 1% Triethylamine to the chromatography eluent to deactivate silica acidity. |

References

-

Stille, J. K. (1986).[5] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

-

Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585–9595. Link

-

Farina, V., Kapadia, S., et al. (1994). "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry, 59(20), 5905–5911. Link

-

Wilbur, D. S., et al. (2004). "Biotin Reagents for Antibody Pretargeting. Synthesis and Radioiodination of Biotinyl-phenylalanine Derivatives." Bioconjugate Chemistry, 15(6), 1454–1463. (Demonstrates the use of stannyl-benzoate precursors). Link

-

Gallagher, W. P., et al. (2003). "Simple, efficient, and practical removal of organotin byproducts from reaction mixtures." Journal of Organic Chemistry, 68(17), 6775-6779. Link

Sources

protocol for using 3-trimethylstannyl-4-methyl benzoic acid in aryl-aryl coupling

Executive Summary

This technical guide details the protocol for utilizing 3-trimethylstannyl-4-methyl benzoic acid in Palladium-catalyzed Carbon-Carbon bond formation (Stille Cross-Coupling).

While organostannanes are robust nucleophiles, this specific reagent presents two distinct mechanistic challenges:

-

Protodeastannylation: The acidic proton (

) of the carboxylic acid moiety can protonate the -

Ortho-Steric Hindrance: The methyl group at position 4 is ortho to the trimethyltin group at position 3. This significantly retards the transmetallation step, often the rate-determining step in the catalytic cycle.

This protocol prioritizes a "Protection-First" strategy (Method A) for maximum reliability in drug discovery workflows, while providing a "Direct Carboxylate" strategy (Method B) for specific high-throughput screening (HTS) applications.

Mechanistic Logic & Catalyst Design

To achieve high yields, the reaction conditions must accelerate transmetallation while suppressing protonolysis.

The "Copper Effect" and Fluoride Activation

Standard Stille conditions (

-

CuI (Copper Iodide): Scavenges free phosphine ligands (which inhibit transmetallation) and facilitates a

transmetallation pathway, which is kinetically faster for hindered substrates. -

CsF (Cesium Fluoride): Activates the stannane by forming a hypervalent silicate-like pentacoordinate tin species (

), increasing nucleophilicity.

Visualizing the Pathway

Figure 1: The Catalytic Cycle highlighting the critical Transmetallation bottleneck and the protodeastannylation risk.

Experimental Protocols

Pre-Requisite: Reagent Purity Check

Commercial 3-trimethylstannyl-4-methyl benzoic acid can degrade. Verify purity via 1H NMR . Look for the disappearance of the tin satellite peaks or the emergence of p-toluic acid (protonolysis byproduct).

Method A: The "Robust" Route (Methyl Ester Protection)

Recommended for scale-up (>100mg) and GLP synthesis. Converting the acid to a methyl ester prevents protonolysis and simplifies purification.

Reagents:

-

Substrate: Methyl 3-trimethylstannyl-4-methylbenzoate (1.0 equiv)

-

Electrophile: Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst:

(2.5 mol%) + -

Additives: CuI (10 mol%), CsF (2.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M)

Step-by-Step:

-

Inerting: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon flow.

-

Charging: Add the Stannyl Ester, Aryl Halide,

, Ligand ( -

Solvent: Add degassed 1,4-Dioxane.

-

Activation: Add CsF (Cesium Fluoride) last.

-

Reaction: Seal and heat to 80–100°C for 12–18 hours.

-

Note: The bulky ortho-methyl group requires higher energy than typical Stille couplings.

-

-

Hydrolysis (Optional): If the free acid is the final target, perform LiOH/THF hydrolysis after the coupling and tin removal steps.

Method B: The "Direct" Route (Carboxylate Salt)

Recommended only for rapid HTS or when esterification is chemically forbidden. This method relies on generating the carboxylate salt in situ to remove the acidic proton.

Reagents:

-

Substrate: 3-trimethylstannyl-4-methyl benzoic acid (1.0 equiv)

-

Base:

(2.2 equiv) — Critical: Must use >2 equivalents to ensure full deprotonation. -

Catalyst:

(5 mol%) — Highly active catalyst required. -

Solvent: DMF (Polar solvent supports the salt form).

Step-by-Step:

-

Dissolve the Stannyl Acid in DMF.

-

Add

and stir at RT for 30 mins to form the Cesium Carboxylate. -

Heat to 60–80°C . Monitor closely: Higher temps may cause decarboxylation.

Post-Reaction Processing: Tin Removal

CRITICAL SAFETY & PURITY STEP: Trimethyltin byproducts are neurotoxic and highly lipophilic, making them difficult to separate from drug-like molecules. Standard silica chromatography is often insufficient.

The Potassium Fluoride (KF) Protocol:

This method converts soluble

Table 1: Tin Removal Workup

| Step | Action | Mechanism |

| 1. Quench | Dilute reaction mixture with | Solubilizes organic product. |

| 2. Treat | Add equal volume of Saturated Aqueous KF . | Fluoride targets Tin. |

| 3.[5] Agitate | Stir vigorously for 30–60 minutes . | Formation of insoluble |

| 4. Filter | Filter through a pad of Celite. | Removes the white polymeric tin solid. |

| 5. Wash | Wash the filtrate with water/brine. | Removes residual salts. |

Workflow Diagram:

Figure 2: The optimized workflow ensuring removal of toxic tin residues.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| No Product / SM Recovery | Catalyst poisoning by free acid. | Switch to Method A (Ester). Ensure anhydrous conditions. |

| Protodeastannylation | Acidic proton attacking C-Sn bond. | Add 10% excess base ( |

| Pd Black Precipitation | Catalyst decomposition before transmetallation. | The ortho-methyl slows the reaction. Switch ligand to Triphenylarsine ( |

| Tin Contamination in NMR | Incomplete removal of | Repeat KF wash or use 10% w/w fused KF on Silica during column chromatography. |

References

-

The "Copper Effect" in Stille Coupling: Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." J. Org. Chem.1994 , 59, 5905. Link

-

Fluoride Activation (CsF): Mee, S. P. H.; Lee, V.; Baldwin, J. E.[6] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew.[7] Chem. Int. Ed.2004 , 43, 1132.[6] Link

-

Tin Removal Protocols: "Removal of Organotin Byproducts." BenchChem Technical Support. Link

-

Coupling of Acidic Substrates: "Palladium-Catalyzed Cross Coupling of Highly Acidic Substrates." National Institutes of Health (PMC). Link

-

Safety Data (Trimethyltin Chloride): "Hazard Summary: Trimethyltin Chloride." NJ.gov Hazardous Substance Fact Sheet. Link

Sources

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Workup [chem.rochester.edu]

- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]